4-((1R,2R,4R)-Born-2-yl)cyclohexanol

Description

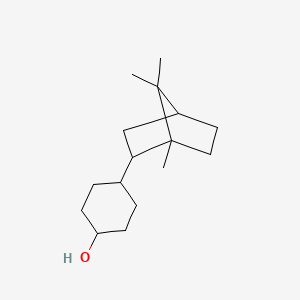

Structure

3D Structure

Properties

CAS No. |

66072-32-0 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

IUPAC Name |

4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |

InChI |

InChI=1S/C16H28O/c1-15(2)12-8-9-16(15,3)14(10-12)11-4-6-13(17)7-5-11/h11-14,17H,4-10H2,1-3H3 |

InChI Key |

LFHQKYSBKVWWOS-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C(C2)C3CCC(CC3)O)C)C |

Canonical SMILES |

CC1(C2CCC1(C(C2)C3CCC(CC3)O)C)C |

Other CAS No. |

66072-32-0 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 4 1r,2r,4r Born 2 Yl Cyclohexanol Derivatives

Elucidation of Absolute and Relative Stereochemistry

The unambiguous assignment of the absolute and relative stereochemistry of complex chiral molecules like 4-((1R,2R,4R)-Born-2-yl)cyclohexanol is a fundamental challenge in organic chemistry. This requires the use of sophisticated analytical techniques that can probe the spatial arrangement of atoms within the molecule.

Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for determining the relative stereochemistry of diastereomers. In the case of this compound, the connectivity and relative arrangement of the bornyl and cyclohexanol (B46403) moieties can be established through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments.

The ¹H NMR spectrum provides crucial information through chemical shifts and spin-spin coupling constants. The chemical shift of the proton attached to the carbon bearing the hydroxyl group (C-1 of the cyclohexanol ring) is particularly informative. Its value and multiplicity can indicate whether the hydroxyl group is in an axial or equatorial position. Furthermore, the coupling constants between protons on the cyclohexanol ring can help to deduce their relative orientations (axial-axial, axial-equatorial, or equatorial-equatorial).

A multidisciplinary approach that combines NMR data with other techniques like natural product degradation and fragment synthesis can provide a rigorous determination of both relative and absolute stereochemistries.

While NMR is powerful for determining relative stereochemistry, chiroptical spectroscopy is the primary method for establishing the absolute configuration of chiral molecules. mdpi.comnih.gov These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. The main chiroptical methods include Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). nih.govnih.gov

For this compound, which contains multiple stereocenters, determining the absolute configuration is crucial. The process typically involves measuring the experimental ECD or VCD spectrum of the compound and comparing it to the spectrum predicted by quantum chemical calculations for a specific, assumed absolute configuration. mdpi.com A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. mdpi.commdpi.com

In cases where the molecule is transparent in the UV region, derivatization with a chromophoric group can be employed. Alternatively, VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, can be a powerful tool as it probes the chirality of the entire molecule through its vibrational modes. nih.gov

| Technique | Information Obtained | Application to this compound |

| ¹H NMR | Chemical shifts, coupling constants | Determines axial/equatorial position of substituents, relative orientation of protons. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms | Establishes the bonding framework of the molecule. |

| 2D NMR (NOESY) | Spatial proximity of protons | Determines the relative stereochemistry between the bornyl and cyclohexanol rings. |

| Chiroptical Spectroscopy (ECD, VCD) | Differential interaction with polarized light | Determines the absolute configuration of the molecule by comparing experimental and calculated spectra. mdpi.comnih.govnih.gov |

Conformational Preferences and Dynamics of the Cyclohexanol Ring

The cyclohexanol ring is not static but exists in a dynamic equilibrium between different chair conformations. The presence of the bulky bornyl substituent at the C-4 position significantly influences this equilibrium.

The conformation of a substituted cyclohexane (B81311) is primarily dictated by the preference of substituents to occupy the more spacious equatorial position to minimize steric strain. The bornyl group is a sterically demanding substituent. Therefore, in this compound, the chair conformation where the bornyl group occupies an equatorial position will be strongly favored.

Electronic effects can also play a role in the conformational preferences of substituted cyclohexanes. nih.gov However, in the case of the bornyl substituent, which is primarily an alkyl group, steric effects are expected to be the dominant factor in determining the conformational equilibrium of the cyclohexanol ring.

The rigid bicyclic structure of the bornyl group and its connection to the flexible cyclohexanol ring can lead to specific intramolecular interactions and introduce strain into the system. The rotational freedom around the C-C bond connecting the two ring systems will be restricted due to steric hindrance.

| Interaction | Description | Effect on Conformation |

| 1,3-Diaxial Interactions | Steric repulsion between an axial substituent and axial hydrogens on the same side of the ring. | Strongly disfavors the conformation with an axial bornyl group. |

| Gauche Interactions | Steric interactions between substituents on adjacent carbons. | Influences the rotational preference around the bond connecting the two rings. |

| Torsional Strain | Strain arising from the eclipsing of bonds on adjacent atoms. | Minimized in the preferred chair conformation of the cyclohexanol ring. |

Stereoisomeric Relationships and Epimerization Pathways in Bornyl-Cyclohexanol Systems

The molecule this compound has several stereocenters, leading to the possibility of multiple stereoisomers. In addition to the enantiomer of the named compound, diastereomers can exist where the stereochemistry at the C-1 and C-4 positions of the cyclohexanol ring is varied.

Epimerization is the process by which one stereocenter in a molecule containing multiple stereocenters is inverted. In the context of this compound, the stereocenters on the bornyl moiety are fixed due to the rigid bicyclic structure. However, the stereocenters on the cyclohexanol ring, particularly at C-1 (bearing the hydroxyl group) and C-4 (bearing the bornyl group), could potentially undergo epimerization under certain conditions.

Epimerization at C-1 could occur via an oxidation-reduction sequence. For example, oxidation of the secondary alcohol to a ketone would destroy the stereocenter at C-1. Subsequent reduction of the ketone could then lead to a mixture of the original alcohol and its epimer.

Epimerization at C-4 is less likely under normal conditions as it would require the breaking and reforming of a carbon-carbon bond. However, under drastic conditions, such as strong acid or base catalysis, ring-opening and closing mechanisms could potentially lead to epimerization. The relative stability of the different diastereomers would ultimately govern the position of the equilibrium if such a process were to occur.

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 4-((1R,2R,4R)-Born-2-yl)cyclohexanol, both ¹H and ¹³C NMR are instrumental in identifying the various chemical environments of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of the isobornyl cyclohexanol (B46403) mixture displays a series of complex, overlapping signals, particularly in the aliphatic region, which is characteristic of such saturated cyclic systems. mdpi.com The signals for the protons on the bornyl and cyclohexanol rings can be assigned based on their chemical shifts and coupling patterns, often with the aid of two-dimensional NMR experiments like COSY (Correlation Spectroscopy). nih.gov

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton, with distinct signals for each carbon atom. The chemical shifts in the ¹³C NMR spectrum of bornyl acetate (B1210297) have been well-documented and serve as a useful reference for the bornyl moiety in the target molecule. wikipedia.org For instance, the carbons of the bornyl group typically appear in specific regions, allowing for their confident assignment.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Isobornyl Cyclohexanol Moieties

| Moiety | Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Bornyl | Methyl (C8, C9, C10) | 0.8 - 1.1 | 12 - 21 |

| Bornyl | Bridgehead (C1, C4) | 1.5 - 2.0 | 47 - 50 |

| Bornyl | CH attached to cyclohexyl (C2) | 1.0 - 1.5 | 45 - 50 |

| Cyclohexanol | CH-OH | 3.5 - 4.1 | 68 - 75 |

Note: These are approximate ranges and can vary based on the specific isomer and solvent.

The stereochemistry of the molecule, particularly the relative orientation of the bornyl and hydroxyl groups on the cyclohexane (B81311) ring, is elucidated using Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov NOESY experiments reveal through-space interactions between protons that are in close proximity, which is crucial for determining the cis or trans relationship of substituents on the cyclohexane ring. For instance, a NOESY cross-peak between a proton on the bornyl group and a specific proton on the cyclohexanol ring can define their spatial relationship.

Analysis of proton-proton coupling constants (J-values) further refines the stereochemical assignment. The magnitude of the coupling constant between adjacent protons on the cyclohexane ring is dependent on their dihedral angle, which in turn is determined by whether they are in axial or equatorial positions. This allows for the determination of the preferred chair conformation of the cyclohexanol ring and the orientation of its substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of this compound. The molecular formula of isobornyl cyclohexanol is C₁₆H₂₈O. nih.gov HRMS provides a high-precision mass measurement that can confirm this composition.

Fragmentation analysis in mass spectrometry reveals characteristic patterns that help in identifying the structural components of the molecule. For terpene alcohols, a common fragmentation pathway is the loss of a water molecule (M-18) from the molecular ion. mpg.de The bornyl moiety also undergoes characteristic fragmentation, often leading to prominent peaks that are indicative of its bicyclic structure.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₆H₂₉O⁺ | 237.2213 |

| [M+Na]⁺ | C₁₆H₂₈NaO⁺ | 259.2032 |

Note: These values are based on theoretical calculations and serve as a guide for experimental data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and can offer insights into its conformational properties. researchgate.netodu.edu

The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. mpg.de The C-H stretching vibrations of the alkyl groups in the bornyl and cyclohexanol rings typically appear in the 2850-3000 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands corresponding to C-C and C-O stretching and various bending vibrations, which are unique to the specific structure of the molecule.

Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information. The C-H and C-C vibrations of the bicyclic bornyl framework are expected to give rise to strong signals in the Raman spectrum. Differences in the vibrational spectra between different stereoisomers can sometimes be observed, providing an additional tool for conformational analysis.

Table 3: Expected Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H Stretch | 3200 - 3600 | IR (strong, broad) |

| C-H Stretch (sp³) | 2850 - 3000 | IR (strong), Raman (strong) |

| C-O Stretch | 1000 - 1200 | IR (medium) |

Computational Chemistry and Theoretical Modeling of 4 1r,2r,4r Born 2 Yl Cyclohexanol

Quantum Chemical Calculations of Molecular Energies and Geometries

Quantum chemical calculations, which are based on the principles of quantum mechanics, provide a rigorous framework for determining the electronic structure of molecules. From this, a wealth of information about molecular energies, geometries, and other properties can be derived.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 4-((1R,2R,4R)-Born-2-yl)cyclohexanol, which possesses multiple stereocenters, DFT can be employed to investigate the relative stabilities of its various diastereomers and conformers.

The molecule consists of a cyclohexanol (B46403) ring attached to a bornyl group. The cyclohexanol ring can exist in a chair conformation, with the bornyl and hydroxyl groups in either axial or equatorial positions. The bornyl group itself is a rigid bicyclic system, but its orientation relative to the cyclohexanol ring can vary. DFT calculations can precisely quantify the energetic differences between these arrangements.

For instance, a hypothetical DFT study at the B3LYP/6-31G(d,p) level of theory could be used to optimize the geometries of the cis and trans isomers, with the substituents in both axial and equatorial positions. The resulting energies would allow for the determination of the most stable stereoisomer.

Table 1: Hypothetical Relative Energies of this compound Stereoisomers Calculated by DFT

| Stereoisomer | Bornyl Group Position | Hydroxyl Group Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans | Equatorial | Equatorial | 0.00 |

| trans | Axial | Axial | 5.80 |

| cis | Equatorial | Axial | 2.10 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Furthermore, DFT is instrumental in mapping out reaction pathways. For example, the oxidation of the hydroxyl group to a ketone or the dehydration to form an alkene could be modeled. By locating the transition state structures and calculating the activation energies, the feasibility and stereochemical outcome of such reactions can be predicted.

Quantum chemical calculations are also adept at predicting various spectroscopic properties. This is particularly useful for structure elucidation and for complementing experimental data.

Nuclear Magnetic Resonance (NMR) Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data can help to confirm the assigned structure and stereochemistry. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for such calculations.

Electronic Circular Dichroism (ECD) Spectra: As this compound is a chiral molecule, it will exhibit an Electronic Circular Dichroism (ECD) spectrum. Time-dependent DFT (TD-DFT) can be used to calculate the excited-state properties of the molecule, which in turn allows for the simulation of the ECD spectrum. This is a powerful technique for determining the absolute configuration of chiral molecules, as the calculated spectrum for a given enantiomer can be compared to the experimental one.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical methods are highly accurate, they can be computationally expensive for large systems or for exploring long-timescale phenomena. Molecular mechanics and molecular dynamics offer a more computationally efficient alternative for such tasks.

The conformational flexibility of the cyclohexanol ring in this compound means that the molecule can exist in a multitude of low-energy conformations. Molecular mechanics (MM) force fields, such as MMFF94 or AMBER, can be used to rapidly calculate the energies of these different conformations.

A systematic conformational search or a molecular dynamics simulation can be performed to explore the potential energy surface of the molecule. This allows for the identification of all the stable conformers and the determination of their relative populations based on the Boltzmann distribution. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and biological activity. The chair conformation of the cyclohexane (B81311) ring is generally the most stable. gmu.edu For substituted cyclohexanes, the equatorial position for a substituent is typically favored over the axial position to minimize steric strain. gmu.edu

To understand the behavior of this compound in a real-world environment, such as in a solvent or in a solid state, it is necessary to consider intermolecular interactions. Molecular dynamics (MD) simulations are ideally suited for this purpose.

Reaction Mechanism Elucidation through Computational Transition State Analysis

A deep understanding of a chemical reaction requires the characterization of its transition state—the highest energy point along the reaction coordinate. Computational chemistry provides powerful tools for locating and analyzing transition states, thereby elucidating reaction mechanisms.

For a potential reaction involving this compound, such as an acid-catalyzed rearrangement, computational methods can be used to propose a plausible mechanism. This involves identifying the reactants, products, and any intermediates, and then using quantum chemical methods (like DFT) to find the transition state structures that connect them.

The process of finding a transition state is a complex optimization problem. nih.gov Once a transition state is located, its structure can be analyzed to understand the key bond-breaking and bond-forming events. Furthermore, the imaginary vibrational frequency associated with the transition state confirms that it is a true saddle point on the potential energy surface. By calculating the energies of the reactants and the transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate. This type of analysis can provide invaluable insights into the factors that control the reactivity and selectivity of chemical transformations.

Table 2: Hypothetical Activation Energies for a Dehydration Reaction of this compound Calculated by DFT

| Proposed Pathway | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| E1 Mechanism | Carbocation formation | 25.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Enzyme-Substrate Docking and Stereoselectivity Modeling for Synthetic Processes

A comprehensive search of scientific literature and computational chemistry databases reveals a lack of specific published research on enzyme-substrate docking and stereoselectivity modeling for the synthetic processes of this compound.

While computational modeling, particularly molecular docking, is a common technique to understand the stereoselectivity of enzymatic reactions, such studies appear not to have been performed or published for this specific compound. Theoretical studies often focus on understanding how a substrate, such as the precursor ketone 4-((1R,2R,4R)-born-2-yl)cyclohexanone, fits into the active site of an enzyme, typically an alcohol dehydrogenase or another reductase. These models can predict the most likely orientation of the substrate that leads to the observed stereoisomer of the alcohol product.

Such a study for this compound would involve:

Homology Modeling: Building a 3D model of the selected enzyme if its crystal structure is not available.

Substrate Docking: Simulating the interaction of the precursor ketone within the enzyme's active site to identify the most stable binding poses.

Analysis of Interactions: Examining the key amino acid residues that interact with the substrate and influence the stereochemical outcome of the hydride transfer from a cofactor (like NADPH or NADH).

However, at present, there is no available data, such as binding energies or active site interaction models, specifically for the enzymatic synthesis of this compound. Therefore, no data tables or detailed research findings on this topic can be presented.

Chemical Reactivity and Derivatization Studies of 4 1r,2r,4r Born 2 Yl Cyclohexanol

Selective Functional Group Transformations at the Hydroxyl Moiety

The secondary hydroxyl group is the primary site for chemical modification of 4-((1R,2R,4R)-Born-2-yl)cyclohexanol. However, its reactivity is modulated by the significant steric hindrance imposed by the adjacent bulky bornyl group. This steric factor can influence reaction rates and, in some cases, dictate the feasibility of certain transformations.

Key transformations at the hydroxyl group include:

Esterification: The conversion of the alcohol to an ester can be achieved using various standard methods, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine (B92270) or triethylamine. The bulky nature of the bornyl substituent may necessitate longer reaction times or more reactive acylating agents.

Etherification: Synthesis of ethers from the parent alcohol, for instance, through the Williamson ether synthesis, would require initial conversion of the alcohol to its corresponding alkoxide using a strong base like sodium hydride. The subsequent reaction with an alkyl halide would likely be slow for sterically hindered halides due to the steric bulk around the oxygen atom.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-((1R,2R,4R)-Born-2-yl)cyclohexanone. A variety of oxidizing agents can be employed, with milder, selective reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation being preferable to avoid potential side reactions or rearrangements, especially given the strained nature of the bornyl ring system.

Below is a table summarizing these selective transformations.

| Transformation | Reagents | Product |

| Esterification | Acyl chloride, Pyridine | 4-((1R,2R,4R)-Born-2-yl)cyclohexyl ester |

| Etherification | 1. NaH; 2. Alkyl halide | 1-Alkoxy-4-((1R,2R,4R)-born-2-yl)cyclohexane |

| Oxidation | PCC or Swern Oxidation | 4-((1R,2R,4R)-Born-2-yl)cyclohexanone |

Ring Transformations and Rearrangements of the Cyclohexanol (B46403) Scaffold

The cyclohexanol ring, while generally stable, can undergo specific transformations, particularly those involving the generation of a carbocation intermediate at the hydroxyl-bearing carbon.

Dehydration: Acid-catalyzed dehydration of this compound would lead to the formation of an alkene. utdallas.edunih.gov The regioselectivity of this elimination (Zaitsev vs. Hofmann product) would be influenced by the steric environment and the specific reaction conditions employed. Given the bulky bornyl group, the formation of the more substituted alkene (Zaitsev's rule) is generally expected. The reaction proceeds via a carbocation intermediate, which could also be susceptible to rearrangements. utdallas.edu

Carbocation-Mediated Rearrangements: If a carbocation is formed at the C1 position of the cyclohexanol ring (for example, during dehydration or reaction with strong acids), hydride shifts within the cyclohexyl ring are possible, leading to a mixture of isomeric alkenes. utdallas.edu More complex skeletal rearrangements involving the bornyl group are less likely under these conditions but cannot be entirely ruled out without specific experimental data.

The following table outlines potential ring transformations.

| Reaction | Conditions | Potential Products |

| Dehydration | H₂SO₄ or H₃PO₄, heat | 4-((1R,2R,4R)-Born-2-yl)cyclohex-1-ene |

| Rearrangement | Strong acid | Isomeric alkenes via hydride shifts |

Chemical Modifications of the Bornyl Ring System

The bornyl ring system is a bicyclo[2.2.1]heptane derivative, which is known for its rigid structure and susceptibility to specific types of rearrangements and fragmentations, particularly under conditions that generate cationic intermediates.

Wagner-Meerwein Rearrangements: The bornyl system is classic for undergoing Wagner-Meerwein rearrangements. msu.edu If a carbocation were to be generated on the bornyl moiety itself (which is not the primary site of reactivity in the parent molecule), a cascade of bond migrations could occur to relieve ring strain, leading to isomeric structures like camphene (B42988) or pinene derivatives. While direct modification of the bornyl ring in this compound is challenging due to the lack of functional groups, harsh reaction conditions could potentially trigger such rearrangements.

Fragmentation Reactions: Certain arrangements of functional groups can lead to the fragmentation of the bornyl ring. For instance, a Grob-type fragmentation could be envisioned if the hydroxyl group were converted into a good leaving group and an electron-donating group were present at a suitable position on the bornyl ring. numberanalytics.com This would result in the cleavage of the bicyclic system.

A summary of potential modifications to the bornyl ring is presented below.

| Reaction Type | Triggering Condition | Potential Outcome |

| Wagner-Meerwein Rearrangement | Carbocation formation on the bornyl ring | Skeletal rearrangement to isomeric bicyclic systems |

| Fragmentation | Suitably positioned leaving and electron-donating groups | Cleavage of the bornyl ring to form monocyclic or acyclic derivatives |

Synthesis of Polyfunctional Derivatives for Specific Chemical Applications

The synthesis of polyfunctional derivatives of this compound would involve a combination of the reactions described above to introduce new functional groups, thereby creating molecules with tailored properties for various applications, such as chiral auxiliaries in asymmetric synthesis or as building blocks for novel materials.

Synthesis of Amino Alcohols: The ketone derived from the oxidation of the parent alcohol can be converted to an oxime, which upon reduction (e.g., with lithium aluminum hydride or catalytic hydrogenation) would yield the corresponding amino alcohol. msu.edu The stereochemical outcome of the reduction would be of significant interest.

Synthesis of Diols: The alkene product from dehydration could be subjected to dihydroxylation (e.g., using osmium tetroxide or cold, dilute potassium permanganate) to produce a diol derivative. The stereochemistry of the dihydroxylation would depend on the reagent and the facial bias imposed by the bornyl group.

Coupling Reactions: Conversion of the hydroxyl group to a halide or triflate would create a substrate suitable for various cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of a wide range of substituents, including aryl, alkynyl, or amino groups. nih.gov

The table below illustrates pathways to polyfunctional derivatives.

| Target Derivative | Synthetic Sequence | Key Intermediates |

| Amino alcohol | 1. Oxidation; 2. Oximation; 3. Reduction | Ketone, Oxime |

| Diol | 1. Dehydration; 2. Dihydroxylation | Alkene |

| Arylated derivative | 1. Conversion to triflate; 2. Suzuki coupling | Cyclohexyl triflate |

Applications in Asymmetric Catalysis and Advanced Materials Science

Design and Synthesis of 4-((1R,2R,4R)-Born-2-yl)cyclohexanol-Based Chiral Ligands

The development of effective chiral ligands is paramount for the advancement of asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer compounds, which is crucial in the pharmaceutical and fine chemical industries. The unique stereochemical profile of this compound makes it an attractive scaffold for the design of novel chiral ligands.

Ligand Design Principles for Enantioselective Catalysis

The fundamental principle behind using a chiral molecule like this compound as a ligand backbone lies in its ability to create a well-defined and asymmetric binding pocket around a metal center. nih.gov This chiral environment dictates the trajectory of incoming reactants, thereby favoring the formation of one enantiomer of the product over the other. The rigid bornyl group provides a significant steric hindrance that can effectively shield one face of the catalytic complex, while the hydroxyl group on the cyclohexanol (B46403) moiety serves as a convenient handle for further functionalization, allowing for the introduction of various coordinating atoms such as phosphorus, nitrogen, or oxygen. nih.gov These coordinating atoms are essential for binding to the metal catalyst and influencing its electronic properties. The specific stereochemistry of the bornyl and cyclohexanol rings fixes the spatial orientation of these coordinating groups, a critical factor in achieving high enantioselectivity. nih.gov

Performance in Asymmetric Transformations (e.g., Hydrogenation, Allylic Alkylation)

While specific performance data for ligands directly derived from this compound in widely studied asymmetric transformations is not extensively documented in publicly available literature, the principles of its design suggest potential applicability in reactions such as asymmetric hydrogenation and allylic alkylation.

In the context of asymmetric hydrogenation , ligands bearing phosphine (B1218219) groups attached to the this compound framework could be synthesized. These P-chiral ligands, when complexed with rhodium or ruthenium, are anticipated to create a highly selective catalytic system for the reduction of prochiral olefins, ketones, and imines. The steric bulk of the bornyl group would likely play a crucial role in differentiating the two faces of the substrate.

For asymmetric allylic alkylation , a palladium-catalyzed reaction of significant synthetic utility, ligands derived from this compound could provide the necessary chiral environment to control the stereochemistry of the newly formed carbon-carbon bond. nih.gov The ability to tune the electronic and steric properties of the ligand by modifying the coordinating atoms and the substituents on the bornyl or cyclohexanol rings would be key to optimizing the enantioselectivity of these transformations.

Integration into Polymer Chemistry and Novel Material Development

The incorporation of chiral units into polymer backbones can lead to materials with unique and desirable properties, including the ability to form helical structures, exhibit chiroptical activity, and serve as chiral stationary phases for enantioselective separations.

Chiral Monomers for Stereoregular Polymer Synthesis

This compound can be chemically modified to introduce polymerizable functional groups, such as acrylates, methacrylates, or vinyl ethers, transforming it into a chiral monomer. The polymerization of such monomers can lead to the formation of stereoregular polymers where the bulky and rigid bornylcyclohexyl side chains are arranged in a highly ordered fashion along the polymer backbone. The defined stereochemistry of the monomer is expected to direct the stereochemistry of the polymerization process, potentially leading to isotactic or syndiotactic polymers with a high degree of stereocontrol.

Tailoring Material Properties via Chiral Stereochemistry for Enhanced Performance

The presence of the bulky, chiral 4-((1R,2R,4R)-Born-2-yl)cyclohexyl group as a pendant moiety on a polymer chain is expected to significantly influence the material's properties. This group can increase the polymer's glass transition temperature (Tg), enhancing its thermal stability. Furthermore, the inherent chirality of the repeating units can induce the formation of helical polymer chains, leading to materials with strong chiroptical properties, such as high optical rotation and circular dichroism. These properties are highly sought after for applications in optical devices and sensors. The well-defined chiral cavities created by the packing of these polymer chains could also be exploited for the development of novel chiral stationary phases for high-performance liquid chromatography (HPLC) or as chiral scaffolds for asymmetric catalysis.

Q & A

Q. Optimization Tips :

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrogenation | 20% Pd(OH)₂/C, H₂ (50 psi), THF/MeOH | 98% | |

| Coupling | 6-Bromo-triazolo[1,5-a]pyrazine, DMF, 16 h | 97% |

Advanced: How does the stereochemistry of this compound influence its interactions with lipid membranes?

Answer :

The (1R,2R,4R) configuration alters membrane microviscosity and curvature due to its rigid bicyclic structure. Studies on analogous monoterpenes (e.g., menthol isomers) show that stereochemistry affects:

Q. Methodological Approach :

- Use DPH fluorescence anisotropy to quantify membrane microviscosity changes ().

- Perform molecular dynamics simulations with CHARMM force fields to model lipid interactions.

Basic: What analytical techniques are recommended for characterizing this compound?

Q. Answer :

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 4.61 (OH), 1.94–1.79 (cyclohexane) | |

| X-ray | a = 5.64 Å, b = 9.22 Å, β = 101.78° |

Advanced: How to address contradictions in reaction yields when using heterogeneous vs. homogeneous catalysts?

Answer :

Discrepancies arise from catalyst accessibility and steric hindrance. For example:

Q. Resolution Strategies :

- Design of Experiments (DoE) : Vary catalyst loading (5–20 mol%), temperature (50–100°C), and solvent polarity.

- In Situ IR Monitoring : Track intermediate formation to optimize reaction quenching.

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Q. Answer :

Q. First Aid :

- Skin Contact : Rinse with water for 15 minutes; seek medical help if irritation persists ().

- Ingestion : Rinse mouth with water and consult poison control ().

Advanced: How to resolve data inconsistencies in enantiomeric excess (ee) measurements?

Answer :

Discrepancies often stem from chiral column selection or detector limitations.

Q. Troubleshooting :

- Calibrate instruments with standard enantiomers (e.g., (1R)-menthol).

- Confirm purity via ¹H NMR integration of diastereomeric peaks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.